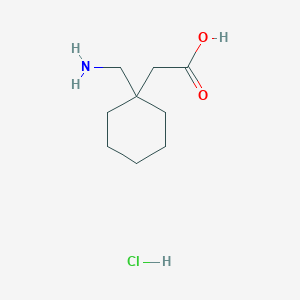

Chlorhydrate de Gabapentine

Vue d'ensemble

Description

Gabapentin, also known by brand names such as Gralise and Neurontin, is an anticonvulsant medication primarily used to treat seizures and nerve pain . It was initially developed as a muscle relaxer and anti-spasmodic medication, but its anticonvulsive properties were discovered later . Gabapentin is thought to work by reducing abnormal electrical activity in the brain . It is believed to bind to calcium channels, modulating their activity and reducing the release of neurotransmitters involved in seizures and nerve pain .

Synthesis Analysis

Gabapentin can be synthesized from 1,1-cyclohexane diacetic acid monoamide . The process involves a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite, followed by acidification with hydrochloric acid to obtain gabapentin hydrochloride . The reaction is characterized by the use of ammonia precursor or pre-generated ammonia-isopropanol solution .

Chemical Reactions Analysis

Gabapentin’s stability and reactions have been studied using various techniques such as Scanning Electron Microscope (SEM), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimeter (DSC) . These studies help understand the stability of gabapentin under different conditions and its interactions with other substances.

Physical And Chemical Properties Analysis

Gabapentin hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 207.7 and a molecular formula of C9H17NO2.HCl . The melting point of gabapentin hydrochloride is 117-118°C .

Applications De Recherche Scientifique

Antiépileptique

La Gabapentine a été approuvée pour le traitement des épilepsies résistantes localisées au Royaume-Uni. et en Europe en 1993 . Elle est devenue bien connue dans le monde entier pour ses qualités antiépileptiques .

Troubles de la douleur chronique

La Gabapentine est efficace dans le traitement des troubles de la douleur chronique, en particulier la douleur neuropathique . Elle a été l'un des premiers médicaments à sortir de cette ère .

Syndrome des jambes sans repos

Dans une analyse comparative des thérapies suggérées pour le syndrome des jambes sans repos, la Gabapentine s'est avérée être liée à des réductions comparables du syndrome des jambes sans repos international, recevant une note similaire à celle des agonistes de la dopamine .

Douleur neuropathique

La Gabapentine est considérée comme un traitement de première intention pour la prise en charge de la douleur neuropathique .

Troubles psychiatriques

La Gabapentine est largement utilisée pour diverses affections, notamment les troubles psychiatriques .

Troubles du sommeil

La Gabapentine est également utilisée pour traiter les troubles du sommeil .

Maladies de la surface oculaire

Récemment, sous forme de collyre, la Gabapentine a également été explorée comme une option thérapeutique pour l'inconfort de la surface oculaire dans des affections telles que la sécheresse oculaire, la kératite neurotrophique, les ulcères cornéens et la douleur oculaire neuropathique .

Structures cristalline et moléculaire

Les structures cristallines de la Gabapentine et des composés apparentés à la Gabapentine ont été analysées et comparées

Mécanisme D'action

Target of Action

Gabapentin Hydrochloride, also known as Gabapentin HCl, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This subunit plays a crucial role in controlling neuronal excitability .

Mode of Action

Instead, it binds to the α2δ-1 subunit, blocking the excitatory influx of calcium . This interaction modulates the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception . Gabapentin HCl also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Biochemical Pathways

Gabapentin HCl affects several biochemical pathways. It inhibits glutamate release and interferes with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Gabapentin HCl also inhibits NF-kB activation and subsequent production of inflammatory cytokines .

Pharmacokinetics

Gabapentin HCl has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions . Its absorption is variable, occurring from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent .

Result of Action

The molecular and cellular effects of Gabapentin HCl’s action include the inhibition of nerve injury-induced trafficking of α1 pore-forming units of calcium channels from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion neurons and dorsal horn neurons . This results in the inhibition of the release of excitatory neurotransmitters, thereby treating neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gabapentin HCl. For instance, Gabapentin HCl is an emerging contaminant frequently detected in water bodies across the globe . Studies using zebrafish as a model organism have shown that Gabapentin HCl can cause malformation of embryos and abnormal movements at concentrations exceeding 50 mg L^−1 . No significant developmental effects were observed at environmentally relevant concentrations .

Activité Biologique

Gabapentin Hydrochloride has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, analgesic, and anti-inflammatory effects. Gabapentin Hydrochloride has also been found to have neuroprotective and neuroregenerative effects, as well as to modulate the release of neurotransmitters such as GABA, glutamate, and glycine.

Biochemical and Physiological Effects

Gabapentin Hydrochloride has been found to have a wide range of biochemical and physiological effects, including the inhibition of calcium influx, the modulation of ion channels, and the inhibition of the release of neurotransmitters such as GABA, glutamate, and glycine. Gabapentin Hydrochloride has also been found to modulate the expression of genes involved in the regulation of neuronal excitability, synaptic plasticity, and neuroprotection.

Avantages Et Limitations Des Expériences En Laboratoire

Gabapentin Hydrochloride is a widely used anticonvulsant drug that has been studied extensively in both in vivo and in vitro models. The advantages of using Gabapentin Hydrochloride in laboratory experiments include its ability to rapidly cross the blood-brain barrier, its high bioavailability, and its ability to be administered orally. The main limitation of using Gabapentin Hydrochloride in laboratory experiments is its potential for drug-drug interactions, which can lead to unpredictable results.

Orientations Futures

The potential for Gabapentin Hydrochloride to be used in the treatment of a wide range of neurological disorders has been demonstrated in numerous studies. However, further research is needed to understand the exact mechanisms of action of Gabapentin Hydrochloride and to determine its efficacy in treating various neurological disorders. Additionally, further research is needed to understand the potential for drug-drug interactions and to identify any potential adverse effects associated with the use of Gabapentin Hydrochloride. Other potential future directions for research include the development of novel formulations of Gabapentin Hydrochloride for improved bioavailability and the development of new therapeutic applications for Gabapentin Hydrochloride, such as the treatment of neuropathic pain, anxiety, and depression.

Propriétés

IUPAC Name |

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDZAQEMFGLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208880 | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60142-95-2 | |

| Record name | Gabapentin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

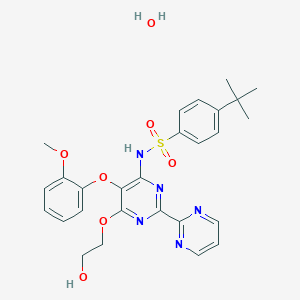

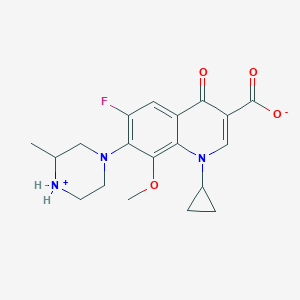

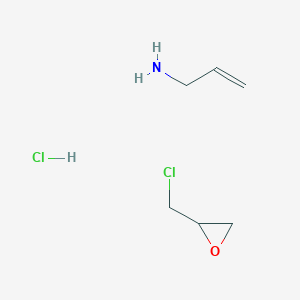

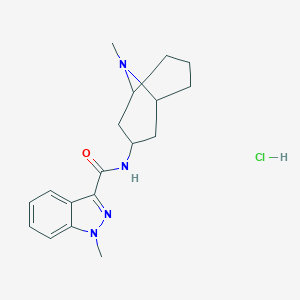

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

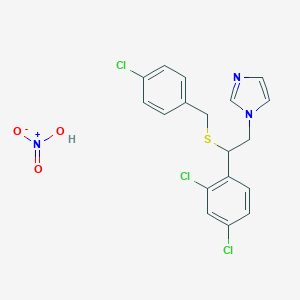

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

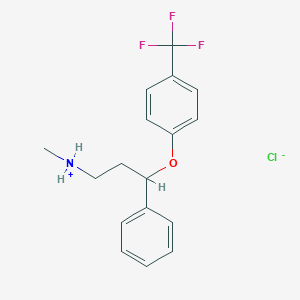

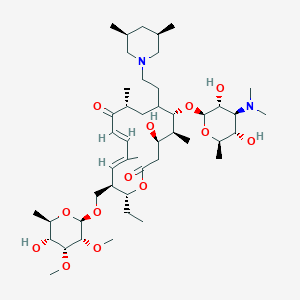

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)